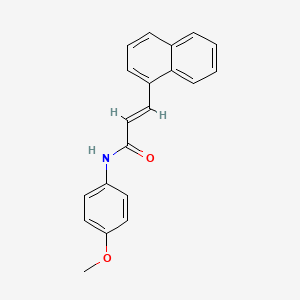
N-(4-methoxyphenyl)-3-(1-naphthyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves the acylation reaction, where acryloyl chloride reacts with an aromatic amine to yield acrylamide derivatives. For instance, N-(2-bromo-4-methoxyphenyl)acrylamide was synthesized with a high yield of 95.7% using acryloyl chloride and 2-bromo-4-methoxyaniline, showcasing the efficiency of acylation in producing acrylamide derivatives (Yuan Jia-cheng, 2012).
Molecular Structure Analysis
Molecular structure analysis often employs X-ray diffraction and spectroscopy. For example, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was characterized using single crystal X-ray diffraction, showcasing a triclinic space group with the cyclohexane ring adopting a chair conformation. This highlights the importance of structural analysis in understanding the conformation and crystalline structure of acrylamide derivatives (Cemal Koray Özer et al., 2009).
Chemical Reactions and Properties
Acrylamide derivatives participate in various chemical reactions. For instance, the reaction of ethyl 3-aryl-2-nitroacrylate with toluene and titanium tetrachloride yields benzoxazine derivatives, indicating the reactivity of acrylamide compounds with other chemical species under certain conditions (S. Hirotani & S. Zen, 1994).
Physical Properties Analysis
Physical properties such as solubility are crucial for the application of acrylamide derivatives. A study on the solubilities of N-[(4-bromo-3,5-difluorine) phenyl]-acrylamide in methanol–ethanol solution highlights the importance of understanding the solubility of such compounds for industrial applications (Xinding Yao et al., 2010).
Chemical Properties Analysis
Chemical properties like reactivity and stability are defined by the molecular structure and functional groups of acrylamide derivatives. The synthesis and characterization of new types of 2-(6-methoxy-2-naphthyl)propionamide derivatives, which exhibited significant antibacterial and antifungal activities, demonstrate the chemical functionality and potential applications of these compounds (M. Helal et al., 2013).
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Acrylamide derivatives, such as those related to N-(4-methoxyphenyl)-3-(1-naphthyl)acrylamide, have been studied for their corrosion inhibition properties. Research on similar acrylamide compounds demonstrates their effectiveness in protecting metals like copper from corrosion in acidic environments. These compounds act as mixed-type inhibitors, reducing the double-layer capacitance and showing high efficiencies in preventing metal degradation. Theoretical and experimental analyses, including density functional theory (DFT) and Monte Carlo simulations, support these findings (Ahmed Abu-Rayyan et al., 2022).
Enzyme Isoenzyme Detection
In the field of biochemistry, acrylamide derivatives have been utilized in developing methods for detecting enzyme isoenzymes. A study employed a two-dimensional polyacrylamide electrophoresis system using 4-methoxy-2-naphthylamine derivatives as substrates to differentiate isoenzymes based on molecular weight and shape. This approach offers a novel way to analyze the complex enzyme structures and their variants (P. Sinha & R. Gossrau, 2004).
Drug Delivery Systems
Thermoresponsive polymers based on acrylamide derivatives are being explored for their potential in drug delivery applications. Controlled polymerization techniques allow for the creation of polymers with specific properties that can respond to temperature changes, making them suitable for delivering therapeutic agents in a controlled manner. Research in this area focuses on optimizing polymerization conditions and understanding the polymers' behavior in biological environments (Anthony J Convertine et al., 2004).
Fluorescent Nanosensors
The development of fluorescent acrylamide nanoparticles (FANs) represents another innovative application. These nanoparticles are designed to recognize specific molecules, such as non-steroidal anti-inflammatory drugs (NSAIDs), in aqueous solutions. The recognition process is based on ionic interactions, which are monitored through fluorescence changes. Such nanosensors have potential applications in medical diagnostics and environmental monitoring (A. Lapresta-Fernández et al., 2009).
Electrocatalytic Reactions
Research on N-(4-methoxyphenyl)-3-(1-naphthyl)acrylamide-related compounds also extends to electrocatalysis. A study demonstrated the oxidative coupling reactions of naphthols on modified electrodes, highlighting the potential of these compounds in synthetic chemistry and electrochemical applications. The process involves electrocatalytic oxidation, offering a pathway to synthesize complex organic compounds efficiently (Yoshitomo Kashiwagi et al., 1993).
Eigenschaften
IUPAC Name |
(E)-N-(4-methoxyphenyl)-3-naphthalen-1-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2/c1-23-18-12-10-17(11-13-18)21-20(22)14-9-16-7-4-6-15-5-2-3-8-19(15)16/h2-14H,1H3,(H,21,22)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYWIMOQHUVLGF-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C=CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-[(4-bromophenyl)amino]-4-oxobutanoate](/img/structure/B5597649.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B5597652.png)
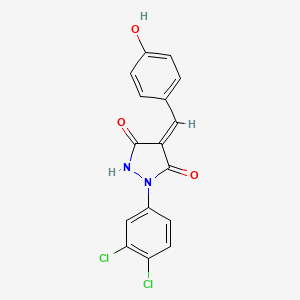
![ethyl 2-[(4-methoxy-6-methyl-2-pyrimidinyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5597666.png)
![4-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5597668.png)
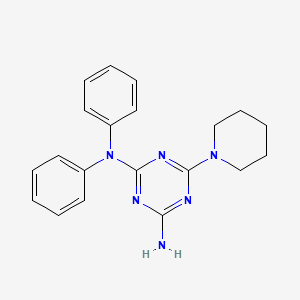
![2-amino-3-ethyl-N-[2-(3-methyl-2-thienyl)ethyl]-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5597680.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[(3-methyl-2-thienyl)methylene]acetohydrazide](/img/structure/B5597690.png)
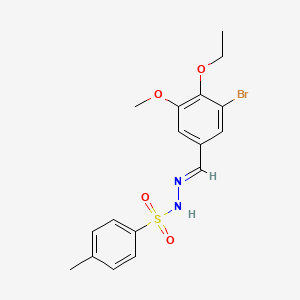
![1-benzyl-N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5597713.png)
![4-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5597717.png)
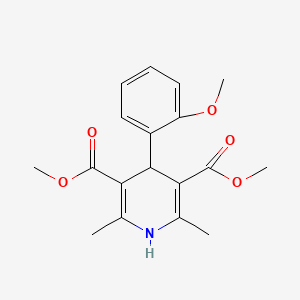
![5,6,7-trimethyl-N,N-dipropyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5597736.png)
![1-{[5-(ethylthio)-2-thienyl]carbonyl}-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5597760.png)